molecular formula C23H20ClFN2O3S B6516113 1-[(2-chloro-4-fluorophenyl)methyl]-3-(4-ethoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 689752-94-1

1-[(2-chloro-4-fluorophenyl)methyl]-3-(4-ethoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No. B6516113
CAS RN: 689752-94-1
M. Wt: 458.9 g/mol
InChI Key: YTRLFHPHCRGSLL-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common name (if any), and its role or uses in the scientific, medical, or industrial fields .


Molecular Structure Analysis

This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and selectivity. The mechanisms of these reactions may also be studied .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .

Mechanism of Action

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Safety and Hazards

This involves studying the safety and hazards associated with the compound. This could include its toxicity, flammability, environmental impact, and precautions that need to be taken when handling it .

Future Directions

This involves discussing potential future research directions. For example, if the compound has shown promising results in preliminary studies, future research could involve optimizing its synthesis, studying its mechanism of action in more detail, or testing it in clinical trials .

properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN2O3S/c1-4-30-18-9-7-17(8-10-18)27-21(28)20-13(2)14(3)31-22(20)26(23(27)29)12-15-5-6-16(25)11-19(15)24/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRLFHPHCRGSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=C(C=C(C=C4)F)Cl)SC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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